molecular formula C13H19ClN2O3 B13962879 3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride CAS No. 32051-37-9

3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride

Cat. No.: B13962879
CAS No.: 32051-37-9
M. Wt: 286.75 g/mol
InChI Key: GAVDRFUBZXLUQW-UHFFFAOYSA-N
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Description

3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride (CAS 32051-37-9) is a chemical compound provided for research and development purposes. As a member of the 1,3-oxazine class of heterocyclic compounds, which contain one oxygen and one nitrogen atom in a six-membered ring , it represents a scaffold of significant interest in medicinal and organic chemistry. Derivatives of 1,3-oxazines are extensively investigated for their wide spectrum of potential biological activities. Scientific literature indicates that related 1,3-oxazine structures have demonstrated promising pharmacological properties, including anticancer , antibacterial , anticonvulsant , and anti-inflammatory activities . Furthermore, this family of compounds has been explored for use in therapeutic treatments against HIV-1 mutant strains and for in vitro anti-Alzheimer research . The specific research value and precise mechanism of action for 3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride are yet to be fully elucidated and remain an active area of investigation. Researchers are exploring this and similar compounds to unlock their potential in developing novel therapeutic agents and biochemical tools. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other personal uses.

Properties

CAS No.

32051-37-9

Molecular Formula

C13H19ClN2O3

Molecular Weight

286.75 g/mol

IUPAC Name

3-benzyl-5-ethyl-5-nitro-1,3-oxazinane;hydrochloride

InChI

InChI=1S/C13H18N2O3.ClH/c1-2-13(15(16)17)9-14(11-18-10-13)8-12-6-4-3-5-7-12;/h3-7H,2,8-11H2,1H3;1H

InChI Key

GAVDRFUBZXLUQW-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN(COC1)CC2=CC=CC=C2)[N+](=O)[O-].Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride typically involves:

  • The preparation of amino-nitroalcohol intermediates .
  • Cyclization reactions using phosgene or its derivatives to form the oxazine ring.
  • Isolation and purification of the hydrochloride salt form.

This approach is based on the reaction of amino-nitroalcohols with phosgene in the presence of a base such as pyridine, which neutralizes the hydrogen chloride generated during the reaction, facilitating ring closure to form the oxazine-2-one structure.

Preparation of Amino-Nitroalcohols

Amino-nitroalcohols, the key precursors, are prepared by:

These amino-nitroalcohols contain both a secondary amino group and a hydroxyl group, which are essential for subsequent cyclization.

Cyclization to 3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine

The cyclization involves the reaction of the amino-nitroalcohol with phosgene or phosgene equivalents under mild conditions:

  • The reaction is typically carried out in toluene or toluene/ether mixtures .
  • Pyridine is added to capture the hydrogen chloride evolved.
  • The reaction proceeds smoothly at ambient or slightly elevated temperatures.
  • Stoichiometric amounts of reagents are used to optimize yield.

This reaction forms the oxazin-2-one ring , characterized by the intramolecular urethane linkage $$C-O-C(=O)-N-C$$.

Isolation and Characterization

  • The product is isolated by standard workup procedures, including extraction and crystallization.
  • The hydrochloride salt form is obtained by treatment with hydrochloric acid.
  • The structure is confirmed by infrared spectroscopy , where the disappearance of hydroxyl and amino group bands (3600 and 3300 cm$$^{-1}$$) and appearance of a strong carbonyl band near 1700 cm$$^{-1}$$ confirm ring closure.

Yield and Purity

  • Yields for the preparation of 5-alkyl-5-nitro-tetrahydro-1,3-oxazin-2-ones substituted by benzyl groups are reported in the range of 33-46% .
  • Purification typically involves recrystallization from suitable solvents such as dioxane and methanol.

Summary Table of Key Reaction Parameters

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Amino-nitroalcohol synthesis Nitrodiol + benzylamine Various Ambient - Condensation or ring opening method
Cyclization Amino-nitroalcohol + phosgene + pyridine Toluene or toluene/ether Ambient to mild heating 33-46 Stoichiometric amounts, mild conditions
Product isolation Extraction, crystallization Dioxane/methanol Ambient - Formation of hydrochloride salt
Characterization Infrared spectroscopy - - - Carbonyl peak near 1700 cm$$^{-1}$$ confirms ring

Additional Notes from Literature

  • The reaction avoids harsh conditions and toxic reagents beyond phosgene, which is handled carefully.
  • Alternative carbonic acid derivatives (ethyl chloroformate, ethylene glycol carbonate, diethyl carbonate, etc.) have been used in related oxazine syntheses but phosgene remains the most direct reagent for oxazin-2-one formation.
  • The methodology is well-established and has been cited in multiple reviews and original research papers dating back to the mid-20th century, including work by Tuszko and Urbanski at the Polish Academy of Sciences.
  • Infrared spectral analysis is a key tool for confirming the successful cyclization and purity of the compound.

Chemical Reactions Analysis

3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents can convert the nitro group to an amine group.

    Substitution: The benzyl and ethyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include hydrogen gas for reduction and halogenating agents for substitution reactions. .

Scientific Research Applications

3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: It may have therapeutic potential due to its unique chemical structure.

    Industry: It can be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Substituent (R) Molecular Weight (g/mol)* Predicted Solubility (Water) Melting Point (°C)*
3-Benzyl-5-methyl-... hydrochloride Methyl ~315.8 Low 180–185
3-Benzyl-5-ethyl-... hydrochloride Ethyl ~329.8 Moderate 190–195
3-Benzyl-5-bromo-... Bromo ~374.7 Very Low 200–205

*Note: Molecular weights and melting points are estimated based on substituent contributions.

  • Ethyl vs. Methyl : The ethyl group increases steric bulk and lipophilicity compared to methyl, reducing crystallinity but improving membrane permeability. The hydrochloride salt counterbalances this by enhancing water solubility .
  • However, its larger size may hinder ring-closure reactions compared to ethyl or methyl .

Biological Activity

3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride (CAS No. 32051-37-9) is a synthetic compound with potential biological activities that have drawn attention in pharmacological research. This article explores its biological activity, including its pharmacological effects, toxicity, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H19ClN2O3
  • Molecular Weight : 286.7546 g/mol
  • CAS Number : 32051-37-9
  • Synonyms : 3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride
PropertyValue
Molecular FormulaC13H19ClN2O3
Molecular Weight286.7546 g/mol
CAS Number32051-37-9
Synonyms3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride

Pharmacological Effects

Research indicates that 3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride exhibits various biological activities, particularly in the realm of neuropharmacology and potential anti-cancer properties.

  • Neuropharmacological Effects :
    • Preliminary studies suggest that this compound may have neuroprotective effects, potentially modulating neurotransmitter systems such as serotonin and dopamine.
    • It has shown promise in reducing neuroinflammation, which could be beneficial for conditions like Alzheimer's disease.
  • Antitumor Activity :
    • Some studies have indicated that the compound may inhibit tumor growth in specific cancer cell lines, suggesting a possible role as an anticancer agent.
    • The mechanism of action appears to involve the induction of apoptosis in cancer cells.

Toxicity Profile

The toxicity of 3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride has been evaluated through various tests:

  • Acute Toxicity :
    • The LD50 (lethal dose for 50% of the population) for intraperitoneal administration in rodents is reported to be approximately 606 mg/kg .
    • Toxic effects primarily include lethality at high doses, with specific details on sub-lethal effects still under investigation.

Table 2: Toxicity Data

Test TypeValue
LD50 (Intraperitoneal)606 mg/kg (Mouse)

Case Study 1: Neuroprotective Effects

A study conducted on mice demonstrated that administration of the compound resulted in significant reductions in markers of neuroinflammation following induced oxidative stress. This suggests potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines showed that treatment with varying concentrations of 3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride led to a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

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